![molecular formula C17H18FN5OS B2797444 N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893911-82-5](/img/structure/B2797444.png)

N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

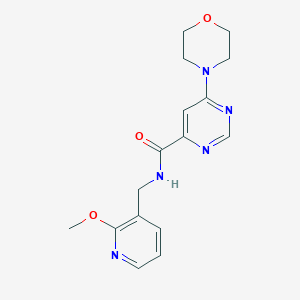

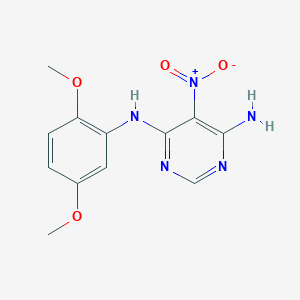

“N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction mixture was vortexed and the absorbance was determined spectrophotometrically at 517 nm after 30 min .Wissenschaftliche Forschungsanwendungen

Potential in Psoriasis Treatment

N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide and its derivatives have been investigated for their potential in treating psoriasis. Studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives, similar in structure, exhibit significant antipsoriatic effects in animal models. These compounds, including potent FLT3 inhibitors, demonstrated no recurrence of psoriasis symptoms after treatment. The detailed mechanisms of action of these compounds were also investigated, suggesting their potential as drug candidates for psoriasis treatment (Li et al., 2016).

Anticancer Properties

Research has also explored the anticancer properties of pyrazolo[3,4-d]pyrimidine analogues. These compounds have been studied for their ability to inhibit cell growth and induce apoptosis in cancer cells by interfering with the phosphorylation of Src, a protein involved in cancer progression. Some pyrazolo[3,4-d]pyrimidine derivatives have been found to be more effective than reference compounds in inhibiting cell proliferation and inducing apoptosis, suggesting their potential as anticancer agents (Carraro et al., 2006).

Antimicrobial Activity

Several studies have synthesized new heterocycles incorporating pyrazolo[3,4-d]pyrimidine moieties to evaluate their antimicrobial activities. These compounds have shown moderate to outstanding activity against various bacteria and fungi, indicating their potential as antimicrobial agents. The synthesis of these compounds and their characterization through various analytical methods have provided valuable insights into their structural and functional properties (Bondock et al., 2008).

Neuroinflammation Imaging

Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential in neuroinflammation imaging. These compounds, designed as ligands for the translocator protein 18 kDa (TSPO), have been synthesized and evaluated for their ability to bind to TSPO, an early biomarker of neuroinflammatory processes. Some of these derivatives have shown promising results in positron emission tomography (PET) imaging studies, highlighting their potential application in the detection and monitoring of neuroinflammatory diseases (Damont et al., 2015).

Zukünftige Richtungen

This compound is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds . Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . This suggests that these compounds, including “N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide”, could have potential applications in cancer treatment .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to have significant biological and pharmacological activities . They have been associated with antiviral, antimicrobial, and antitumor activities .

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Related compounds have been shown to affect various pathways involved in cell proliferation, apoptosis, and immune response .

Pharmacokinetics

The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . The fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Result of Action

Compounds with similar structures have been reported to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects .

Eigenschaften

IUPAC Name |

N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5OS/c1-17(2,3)22-14(24)9-25-16-13-8-21-23(15(13)19-10-20-16)12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBRJTQOGUUQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2797361.png)

![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)

![N-(furan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2797370.png)

![2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2797371.png)

![5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2797373.png)

![(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2797377.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2797379.png)

![N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2797380.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)